![molecular formula C18H22N4O3 B13779675 5-[N-(1-benzylpiperidin-4-yl)-C-methylcarbonimidoyl]-6-hydroxy-1H-pyrimidine-2,4-dione](/img/no-structure.png)
5-[N-(1-benzylpiperidin-4-yl)-C-methylcarbonimidoyl]-6-hydroxy-1H-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 5-[N-(1-benzylpiperidin-4-yl)-C-methylcarbonimidoyl]-6-hydroxy-1H-pyrimidine-2,4-dione involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 1-benzylpiperidin-4-one with appropriate reagents under controlled conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a cyclization reaction involving suitable precursors.
Functional Group Modifications: The hydroxy and carbonimidoyl groups are introduced through subsequent reactions involving specific reagents and conditions.
Industrial production methods for this compound typically involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
5-[N-(1-benzylpiperidin-4-yl)-C-methylcarbonimidoyl]-6-hydroxy-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-[N-(1-benzylpiperidin-4-yl)-C-methylcarbonimidoyl]-6-hydroxy-1H-pyrimidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 5-[N-(1-benzylpiperidin-4-yl)-C-methylcarbonimidoyl]-6-hydroxy-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
5-[N-(1-benzylpiperidin-4-yl)-C-methylcarbonimidoyl]-6-hydroxy-1H-pyrimidine-2,4-dione can be compared with other similar compounds, such as:
N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide: This compound also contains a benzylpiperidine moiety but differs in its functional groups and overall structure.
N-(1-benzylpiperidin-4-yl)acetohydrazide: Another related compound with a benzylpiperidine core, used in the synthesis of various derivatives.
(E)-2-(1-Benzylpiperidin-4-yl)methylene-5,6-dimethoxyindan-1-one: This compound features a benzylpiperidine moiety conjugated to a different heterocyclic system.
Eigenschaften
Molekularformel |
C18H22N4O3 |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
5-[N-(1-benzylpiperidin-4-yl)-C-methylcarbonimidoyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H22N4O3/c1-12(15-16(23)20-18(25)21-17(15)24)19-14-7-9-22(10-8-14)11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3,(H3,20,21,23,24,25) |
InChI-Schlüssel |
FXPREMRTDYEGQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC1CCN(CC1)CC2=CC=CC=C2)C3=C(NC(=O)NC3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



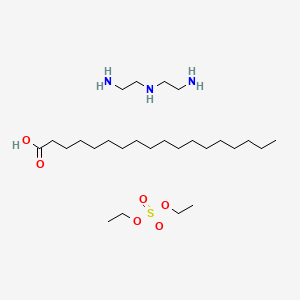

![Methyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B13779621.png)

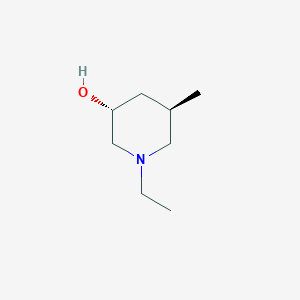
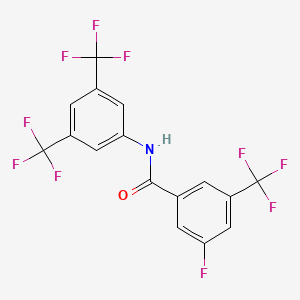


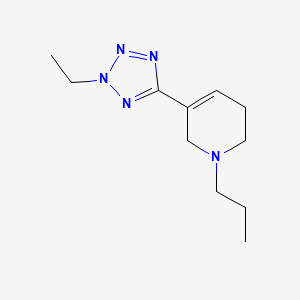
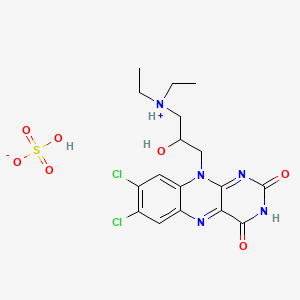
![4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid](/img/structure/B13779690.png)
